
2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorine atom and a methyl group on the phenyl ring, along with a methyl group on the imidazole ring, gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenylamine and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is often catalyzed by a base such as potassium carbonate.
Procedure: The 4-fluoro-2-methylphenylamine is reacted with 5-methylimidazole in the presence of a base and solvent. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: A related compound with a similar structure but lacking the imidazole ring.
5-Methylimidazole: Shares the imidazole ring but lacks the fluorinated phenyl group.
Uniqueness
2-(4-Fluoro-2-methylphenyl)-5-methyl-1H-imidazole is unique due to the combination of the fluorinated phenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11FN2 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-(4-fluoro-2-methylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11FN2/c1-7-5-9(12)3-4-10(7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
SQTVJPGNAIRFEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=NC=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
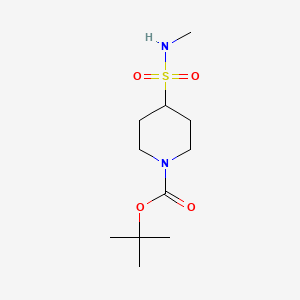
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
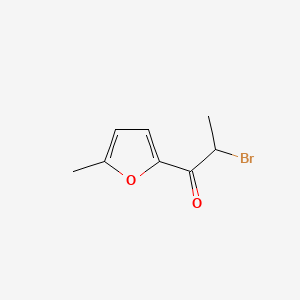
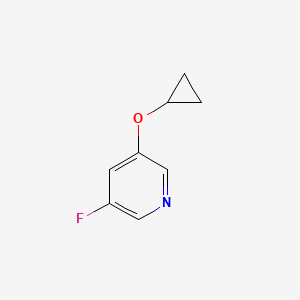
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
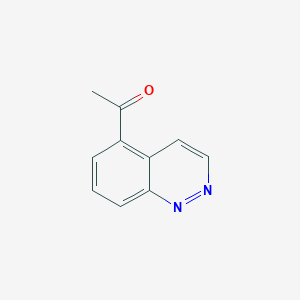
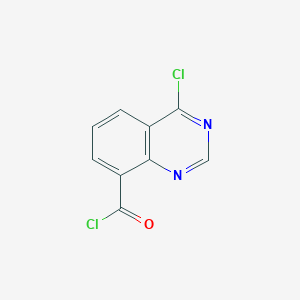
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
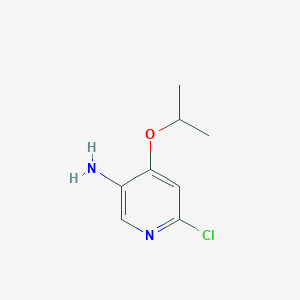
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
